4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid
Description
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid (CAS: 37458-42-7) is a heterocyclic compound featuring a pyrrolo[3,4-b]pyrazine dione core fused to a benzoic acid moiety. Its molecular formula is C₁₄H₈N₂O₄, with a molecular weight of 268.23 g/mol and a calculated LogP of 1.20, indicating moderate lipophilicity . The compound is solid, achiral, and available in high purity (≥95%) for research applications. It is often utilized in medicinal chemistry as a building block for designing enzyme inhibitors or anticancer agents due to its rigid bicyclic structure and carboxylic acid functionality, which facilitates interactions with biological targets .
Properties
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-11-9-10(15-6-5-14-9)12(18)16(11)8-3-1-7(2-4-8)13(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAJHYFGFMWBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=NC=CN=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolo[3,4-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzoic acid moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the benzoic acid group to the pyrrolo[3,4-b]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrrolo-pyrazine/pyridine dione derivatives with variable substituents. Below is a detailed comparison with structurally related analogs:
Structural and Physicochemical Properties
*Estimated LogP based on structural analogs.
Solubility and Stability
- Propanoic acid analogs (e.g., 126310-27-8) exhibit improved aqueous solubility due to shorter chains, making them suitable for in vitro assays .
- Branched derivatives (e.g., 126310-30-3 ) are typically stored at –20°C to prevent degradation, indicating lower thermal stability .
Biological Activity
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid is a heterocyclic compound belonging to the class of pyrrolopyrazine derivatives. Its molecular formula is , with a molecular weight of approximately 297.27 g/mol. The compound features a benzoic acid moiety attached to a pyrrolo[3,4-b]pyrazine structure, which contributes to its potential biological activity and chemical reactivity. The presence of dioxo groups indicates the potential for various oxidation states, influencing its reactivity and biological interactions .
Research indicates that compounds similar to this compound may exhibit several biological activities:
- Antioxidant Activity : The presence of dioxo groups suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Antiproliferative Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating possible applications in cancer therapy .
- Enzyme Inhibition : Some derivatives have been reported to inhibit enzymes like cathepsins B and L, which are involved in protein degradation pathways .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several benzoic acid derivatives on human cancer cell lines (Hep-G2 and A2058). Among them, derivatives similar to this compound exhibited significant inhibition of cell growth without notable cytotoxicity on normal fibroblasts .
- Proteasome Activity Modulation : In silico studies have indicated that compounds with similar structures can enhance proteasome and autophagy pathways in human foreskin fibroblasts. This activity is crucial for maintaining cellular homeostasis and preventing age-related decline in proteostasis .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
Comparative Biological Activity Table
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of the compound to enhance its properties or tailor it for specific applications. These synthetic routes are crucial for generating derivatives that may exhibit enhanced biological properties .
Synthetic Route Example
A common synthetic pathway includes:
- Formation of the pyrrolopyrazine core through cyclization reactions.
- Introduction of the benzoic acid moiety via acylation reactions.
- Functionalization at key positions to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
